molecular formula C26H30N6O B10936280 1-benzyl-6-cyclopropyl-N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-6-cyclopropyl-N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10936280
M. Wt: 442.6 g/mol
InChI Key: SPOXCCGIXKDMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-BENZYL-6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

The synthesis of 1-BENZYL-6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsCommon synthetic routes involve cyclization reactions, condensation reactions, and coupling reactions using reagents such as hydrazines, aldehydes, and alkyl halides .

Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability. This often includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure the desired product’s quality and purity.

Chemical Reactions Analysis

1-BENZYL-6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-BENZYL-6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar compounds to 1-BENZYL-6-CYCLOPROPYL-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolopyridine derivatives and heterocyclic compounds with similar structures. These compounds may share similar biological activities but differ in their specific substituents and functional groups, which can influence their properties and applications .

Some examples of similar compounds include:

  • 1H-Pyrazolo[3,4-b]pyridine derivatives
  • 5-Amino-pyrazoles
  • Cyclopropyl-containing heterocycles

These compounds are often studied for their potential therapeutic applications and unique chemical properties.

Properties

Molecular Formula

C26H30N6O

Molecular Weight

442.6 g/mol

IUPAC Name

1-benzyl-6-cyclopropyl-N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H30N6O/c1-16-12-18(3)31(29-16)14-17(2)27-26(33)22-13-23(21-10-11-21)28-25-24(22)19(4)30-32(25)15-20-8-6-5-7-9-20/h5-9,12-13,17,21H,10-11,14-15H2,1-4H3,(H,27,33)

InChI Key

SPOXCCGIXKDMLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)NC(=O)C2=CC(=NC3=C2C(=NN3CC4=CC=CC=C4)C)C5CC5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.